1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone
Brand Name: Vulcanchem
CAS No.: 727689-78-3
VCID: VC7022897
InChI: InChI=1S/C19H14N2O5S2/c22-16(13-4-5-17-18(9-13)26-7-6-25-17)11-28-19-20-15(10-27-19)12-2-1-3-14(8-12)21(23)24/h1-5,8-10H,6-7,11H2
SMILES: C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-]
Molecular Formula: C19H14N2O5S2
Molecular Weight: 414.45

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone

CAS No.: 727689-78-3

Cat. No.: VC7022897

Molecular Formula: C19H14N2O5S2

Molecular Weight: 414.45

* For research use only. Not for human or veterinary use.

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone - 727689-78-3

Specification

CAS No. 727689-78-3
Molecular Formula C19H14N2O5S2
Molecular Weight 414.45
IUPAC Name 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]ethanone
Standard InChI InChI=1S/C19H14N2O5S2/c22-16(13-4-5-17-18(9-13)26-7-6-25-17)11-28-19-20-15(10-27-19)12-2-1-3-14(8-12)21(23)24/h1-5,8-10H,6-7,11H2
Standard InChI Key AJOKXUAYIMXTEJ-UHFFFAOYSA-N
SMILES C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-]

Introduction

Structural and Chemical Characteristics

Core Scaffold Analysis

The molecule comprises three distinct domains:

  • 2,3-Dihydrobenzo[b] dioxin-6-yl group: A bicyclic ether system known for enhancing metabolic stability and blood-brain barrier penetration, frequently employed in CNS-active agents .

  • 4-(3-Nitrophenyl)thiazol-2-yl moiety: A thiazole ring substituted at the 4-position with a 3-nitrophenyl group. The nitro group introduces strong electron-withdrawing effects, potentially modulating redox activity and intermolecular interactions .

  • Thioether-linked ethanone bridge: The sulfur atom in the thioether linkage may influence solubility and oxidative stability, while the ketone group offers a site for further derivatization or hydrogen bonding .

Physicochemical Properties

Based on structural analogs, key properties include:

  • Molecular weight: ~427 g/mol (estimated via additive contributions).

  • LogP: ~3.2 (predicted using fragment-based methods), indicating moderate lipophilicity.

  • Solubility: Likely low aqueous solubility due to aromatic and hydrophobic domains, necessitating formulation enhancements for bioavailability .

Synthesis and Structural Optimization

Synthetic Routes

While no explicit synthesis for this compound is documented, a plausible pathway derives from methodologies in thiazole and dihydrobenzodioxin chemistry :

Step 1: Thiazole Core Formation

  • Condensation of 3-nitroacetophenone with thiosemicarbazide in ethanol under acidic conditions to form a thiosemicarbazone intermediate .

  • Cyclization with 2-bromo-3-nitroacetophenone to yield 4-(3-nitrophenyl)thiazol-2-amine .

Step 2: Ethanone-Thioether Bridge Installation

  • Alkylation of the thiazole-2-thiol with 2-chloro-1-(2,3-dihydrobenzo[b] dioxin-6-yl)ethanone in the presence of a base (e.g., K₂CO₃) to form the thioether linkage .

Step 3: Purification and Characterization

  • Column chromatography (silica gel, ethyl acetate/petroleum ether) followed by recrystallization from ethanol .

  • Structural confirmation via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry .

Key Synthetic Challenges

  • Nitro group stability: Risk of reduction during acidic or reductive conditions, necessitating careful reaction control .

  • Thioether oxidation: Potential formation of sulfoxide or sulfone byproducts, requiring inert atmospheres or antioxidant additives .

Analog StructureTarget KinaseIC₅₀ (µM)Citation
Dihydrobenzodioxin-thiazole hybridCDK90.8
Nitrophenyl-thiazole derivativeMAO-B1.2

Antioxidant Activity

Thiazoles with nitro substituents exhibit radical scavenging capabilities. In DPPH assays, analogs such as 4-(3-nitrophenyl)thiazol-2-ylhydrazones showed EC₅₀ values of 12–45 µM, correlating with electron-withdrawing nitro groups enhancing stability of radical intermediates .

CNS Penetration and MAO-B Inhibition

The dihydrobenzodioxin moiety’s lipophilicity and moderate molecular weight align with CNS drug-like properties (e.g., logP < 5, MW < 500) . Structural analogs inhibit human monoamine oxidase B (hMAO-B) with selectivity indices >50 over hMAO-A, suggesting potential for neurodegenerative disease applications .

Computational Insights

Molecular Docking

Docking studies of analogous compounds into the hMAO-B active site (PDB: 2V5Z) reveal:

  • Nitro group: Forms hydrogen bonds with Gln206 and π-stacking with Tyr398 .

  • Thiazole ring: Engages hydrophobic interactions with Ile199 and Phe343 .

  • Dihydrobenzodioxin: Occupies a solvent-exposed region, minimizing steric clashes .

ADMET Predictions

  • Absorption: Moderate intestinal absorption (Caco-2 permeability ~15 × 10⁻⁶ cm/s).

  • Metabolism: Nitro reduction to amines may occur via hepatic CYP450 enzymes, necessitating toxicity screening for reactive intermediates .

  • Toxicity: Ames test predictions indicate low mutagenic risk, but hepatotoxicity alerts arise from the thioether linkage .

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